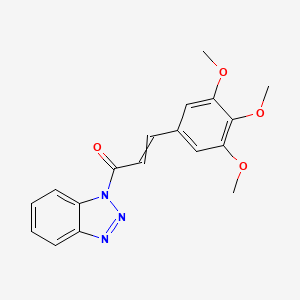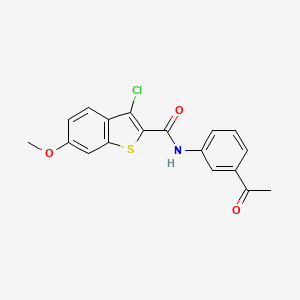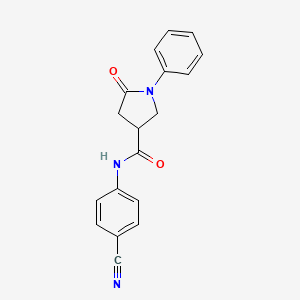
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the benzotriazole moiety and the trimethoxyphenyl group imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one typically involves the condensation of 1,2,3-benzotriazole with a suitable aldehyde or ketone precursor under basic or acidic conditions. Common reagents used in the synthesis include:
- Benzotriazole
- 3,4,5-Trimethoxybenzaldehyde
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques plays a crucial role in the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The benzotriazole and trimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry. Researchers investigate its potential as an enzyme inhibitor, antimicrobial agent, or anticancer compound.
Medicine
In medicine, derivatives of benzotriazole compounds are explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a subject of interest for drug discovery and development.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including UV stabilizers and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzymes, altering their activity. The trimethoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Benzotriazole: A parent compound with similar chemical properties.
3,4,5-Trimethoxybenzaldehyde: A precursor used in the synthesis of the target compound.
Benzotriazole Derivatives: Compounds with variations in the benzotriazole moiety or substituents.
Uniqueness
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one stands out due to the combination of the benzotriazole and trimethoxyphenyl groups, which confer unique chemical reactivity and potential biological activity
Propiedades
Fórmula molecular |
C18H17N3O4 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
1-(benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-10-12(11-16(24-2)18(15)25-3)8-9-17(22)21-14-7-5-4-6-13(14)19-20-21/h4-11H,1-3H3 |
Clave InChI |
VBEACASGPBSNAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B12454324.png)
![[4-(1-Hydroxyimino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12454330.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B12454337.png)

![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide](/img/structure/B12454352.png)



![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)
![5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B12454371.png)
![Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12454384.png)
![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B12454408.png)
